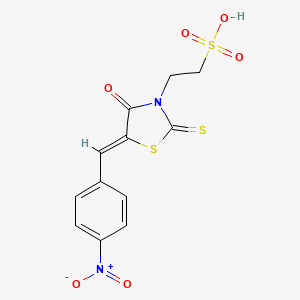

(Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6S3/c15-11-10(7-8-1-3-9(4-2-8)14(16)17)22-12(21)13(11)5-6-23(18,19)20/h1-4,7H,5-6H2,(H,18,19,20)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBSPPRTKBRNPJ-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves a multi-step process One common method starts with the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with ethyl bromoacetate to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The thioxothiazolidinone ring can be reduced to a thiazolidine ring.

Substitution: The ethanesulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

Research indicates that (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exhibits notable cytotoxicity against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly affect its potency and selectivity against cancer cells .

Applications in Cancer Research

-

Anticancer Agent : The compound has shown high cytotoxicity in vitro against several cancer types:

- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.

- Gastric Cancer : Significant activity against AGS cells.

- Colon Cancer : Exhibits cytotoxic effects on DLD-1 cell lines.

- Mechanistic Studies : Ongoing research aims to elucidate the precise molecular mechanisms by which this compound induces apoptosis in cancer cells. Understanding these mechanisms can aid in the design of more effective therapeutic agents targeting specific pathways involved in cancer progression .

Several case studies have been documented to illustrate the effectiveness of this compound:

- Study on Breast Cancer Cells : A systematic SAR analysis revealed that derivatives with specific substitutions at the thiazolidinone core exhibited enhanced cytotoxicity against breast cancer cell lines. The study emphasized the importance of the nitro group at position 4 on the benzylidene moiety for maintaining high activity levels .

- Antitubercular Activity : Another study explored the antitubercular properties of related thiazolidinone compounds, indicating that structural modifications could lead to improved efficacy against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells, leading to cell death. In cancer research, it is believed to interfere with cell division processes, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents of Analogs

Key Observations:

- Nitro Group Position: The target compound’s para-nitro group (vs.

- Acid Substituents: Ethanesulfonic acid (target) offers higher solubility compared to carboxylic acid derivatives (e.g., Les-3331 or 5h), which may improve bioavailability .

- Halogen vs. Methoxy Groups: Les-3331’s chloro substituent and 5h’s methoxy group demonstrate how electron-withdrawing vs. electron-donating groups modulate activity. The chloro group may enhance cytotoxicity, while methoxy improves membrane permeability .

Table 2: Activity Profiles of Selected Analogs

Insights:

- Anticancer Potential: Les-3331’s activity against MCF-7 cells suggests the nitro-thiazolidinone scaffold is promising. The target compound’s ethanesulfonic acid may reduce off-target toxicity by improving selectivity .

- Antimicrobial Activity: Methoxy-substituted indole derivatives (e.g., 5h) highlight the role of aromatic substituents in disrupting microbial enzymes .

Biological Activity

The compound (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a thiazolidinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results indicate that the compound possesses effective antibacterial activity, particularly against Gram-negative bacteria like E. coli and K. pneumoniae .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 12.3 |

| A549 (lung cancer) | 15.8 |

The observed IC50 values suggest that the compound may serve as a potential lead for the development of new anticancer agents .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, docking studies have indicated that it may interfere with the MurB enzyme in bacteria and target pathways involved in tumor growth .

Case Studies

-

Case Study: Antimicrobial Efficacy

A recent study evaluated the effectiveness of several thiazolidinone derivatives, including our compound, against biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass compared to untreated controls, highlighting its potential use in treating chronic infections where biofilms are prevalent . -

Case Study: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were assessed using normal human fibroblast cells. The results showed low cytotoxicity (CC50 > 100 µM), indicating a favorable safety profile for further development as an antimicrobial or anticancer agent .

Q & A

Q. What mechanistic insights explain the Z-configuration’s dominance in Knoevenagel products?

- Mechanism :

- The reaction proceeds via a six-membered transition state stabilized by hydrogen bonding between the aldehyde proton and thiazolidinone carbonyl, favoring Z-isomer formation .

- Computational studies (DFT) show Z-isomers are 5–8 kcal/mol more stable than E due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.